![molecular formula C21H25NO3 B11657538 2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11657538.png)
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C21H25NO3 and a molecular weight of 339.43 g/mol This compound features a pentyloxy group attached to a phenyl ring, which is further connected to a tetrahydro-ethanoisoindole structure
Preparation Methods
The synthesis of 2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves several steps, typically starting with the preparation of the pentyloxyphenyl intermediate. This intermediate is then subjected to a series of reactions to form the final product. The synthetic route may include:
Formation of the pentyloxyphenyl intermediate: This step involves the reaction of pentyloxybenzene with appropriate reagents to introduce the desired functional groups.
Cyclization and reduction: The intermediate undergoes cyclization and reduction reactions to form the tetrahydro-ethanoisoindole structure.
Final modifications: Additional steps may be required to introduce or modify specific functional groups to achieve the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced with others using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving biological systems, particularly in understanding the interactions between organic compounds and biological molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[4-(pentyloxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
2-[4-(methoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione:
2-[4-(ethoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione: The ethoxy group in this compound also results in distinct properties compared to the pentyloxy derivative.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-(4-pentoxyphenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C21H25NO3/c1-2-3-4-13-25-17-11-9-16(10-12-17)22-20(23)18-14-5-6-15(8-7-14)19(18)21(22)24/h5-6,9-12,14-15,18-19H,2-4,7-8,13H2,1H3 |
InChI Key |
AYBKONWHYJQPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-(4-nitrobenzoyl)-1H-pyrazole](/img/structure/B11657468.png)
![N-(4-fluorophenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11657476.png)
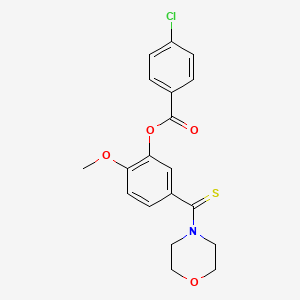
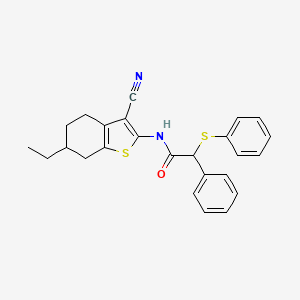
![N'-[(E)-(4-propoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11657487.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11657488.png)
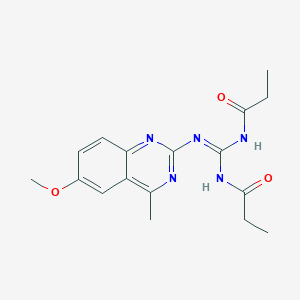
![5-bromo-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11657490.png)
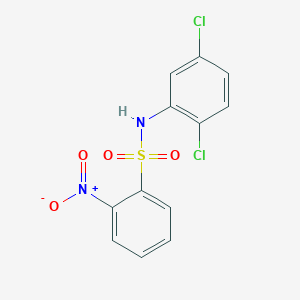
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657505.png)
![ethyl (2Z)-5-(2,5-dimethoxyphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11657509.png)
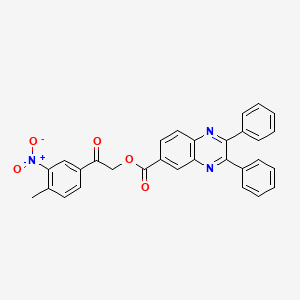
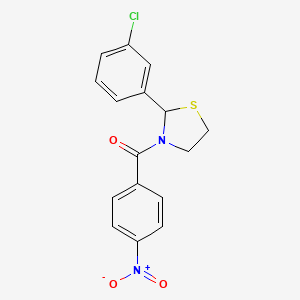
![ethyl [6-bromo-2-(2-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B11657523.png)
